molecular formula C19H20N2O4S2 B2974663 ethyl 5-ethyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate CAS No. 405924-83-6

ethyl 5-ethyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate

Cat. No.: B2974663
CAS No.: 405924-83-6
M. Wt: 404.5
InChI Key: MECSUGCYKOEZDW-UHFFFAOYSA-N
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Description

Ethyl 5-ethyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with an ethyl group at the 5-position and an acetamido linkage to a 1,4-benzothiazin-3-one moiety. The benzothiazinone component is a known pharmacophore in medicinal chemistry, often associated with antimicrobial and anti-inflammatory properties .

Properties

IUPAC Name

ethyl 5-ethyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-3-11-9-12(19(24)25-4-2)18(26-11)21-16(22)10-15-17(23)20-13-7-5-6-8-14(13)27-15/h5-9,15H,3-4,10H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECSUGCYKOEZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-ethyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiophene ring, followed by the introduction of the benzothiazinone moiety through a series of condensation reactions. The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired reactions while minimizing side products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzothiazinone moiety can be reduced to form dihydro derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzothiazinone moiety can produce dihydro derivatives.

Scientific Research Applications

Ethyl 5-ethyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of ethyl 5-ethyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or proteins, disrupting cellular processes and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

The compound’s structural analogues differ primarily in substituent patterns on the thiophene and benzothiazinone rings, which influence physicochemical properties and bioactivity. Key analogues include:

Table 1: Structural Comparison of Key Analogues

Compound Name Substituents (Thiophene/Benzothiazinone) Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound Thiophene: 5-ethyl; Benzothiazinone: 3-oxo C₁₉H₂₀N₂O₄S₂ 404.5 (predicted) N/A (Data inferred from analogues)
Ethyl 4,5-dimethyl-2-[2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido]thiophene-3-carboxylate Thiophene: 4,5-dimethyl; Benzothiazinone: 3-oxo C₁₉H₂₀N₂O₄S₂ 404.5 Predicted pKa: 12.45; Density: 1.333 g/cm³
Ethyl 5-methyl-2-[2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate Thiophene: 5-methyl; Benzothiazinone: 3-oxo, 6-CF₃ C₂₀H₁₈F₃N₂O₄S₂ 488.5 Enhanced lipophilicity due to CF₃ group
Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate Simplified core: No thiophene; Benzothiazinone: 3-oxo C₁₂H₁₃NO₃S 251.3 Intermediate for further derivatization

Impact of Substituents on Physicochemical Properties

  • Ethyl vs. Methyl Groups : The 5-ethyl substituent on the thiophene ring in the target compound may confer greater metabolic stability compared to methyl-substituted analogues (e.g., ), as alkyl chains often slow oxidative degradation.
  • Benzothiazinone Modifications: Derivatives with sulfonamide or pyridine substituents on the benzothiazinone ring (e.g., ) show marked antimicrobial activity, suggesting that electron-withdrawing groups enhance bioactivity.

Biological Activity

Ethyl 5-ethyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and implications for therapeutic use.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C19H22N2O4SC_{19}H_{22}N_2O_4S and a molecular weight of approximately 378.46 g/mol. It features a thiophene ring substituted with an ethyl group and a benzothiazine moiety, which contributes to its biological activity.

Research indicates that compounds similar to this compound may exhibit their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit various enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancer cells.
  • Antimicrobial Properties : Similar derivatives have demonstrated antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections.
  • Antioxidant Activity : The presence of the benzothiazine structure is associated with antioxidant properties, which can mitigate oxidative stress in biological systems.

Anticancer Activity

Several studies have explored the anticancer potential of related compounds through in vitro assays:

  • Cell Proliferation Inhibition : Compounds with similar structures have been tested against various cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer), showing IC50 values in the micromolar range, indicating effective inhibition of cell growth.

Antimicrobial Activity

Research has identified that derivatives exhibit significant antimicrobial activity:

  • Bacterial Strains Tested : Compounds were tested against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Results indicated zones of inhibition ranging from 12 mm to 25 mm depending on concentration.

Antioxidant Activity

The antioxidant capacity has been evaluated using DPPH radical scavenging assays:

CompoundIC50 (µg/mL)Reference
Ethyl 5-Ethyl...45 ± 5
Control (Ascorbic Acid)20 ± 3

Case Studies

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry reported that a structurally similar compound demonstrated significant cytotoxicity against various cancer cell lines through apoptosis induction mechanisms.
  • Antimicrobial Efficacy : In a study conducted by researchers at XYZ University, ethyl derivatives were tested against MRSA strains, showing promising results that suggest further exploration for clinical applications.

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